molecular formula C15H23N3O B1657183 N'-(2-pyridinylmethylene)nonanohydrazide CAS No. 5566-63-2

N'-(2-pyridinylmethylene)nonanohydrazide

Cat. No.: B1657183
CAS No.: 5566-63-2
M. Wt: 261.36 g/mol
InChI Key: RTUCWUQNJZFQFF-GHRIWEEISA-N
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Description

N'-(2-Pyridinylmethylene)nonanohydrazide is a hydrazone derivative characterized by a pyridinylmethylene group linked to a nonanoyl hydrazide chain. Hydrazides and their Schiff base analogs are widely studied for their biological activities, including antiparasitic, antimicrobial, and antitumor properties .

Properties

CAS No.

5566-63-2

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]nonanamide

InChI

InChI=1S/C15H23N3O/c1-2-3-4-5-6-7-11-15(19)18-17-13-14-10-8-9-12-16-14/h8-10,12-13H,2-7,11H2,1H3,(H,18,19)/b17-13+

InChI Key

RTUCWUQNJZFQFF-GHRIWEEISA-N

SMILES

CCCCCCCCC(=O)NN=CC1=CC=CC=N1

Isomeric SMILES

CCCCCCCCC(=O)N/N=C/C1=CC=CC=N1

Canonical SMILES

CCCCCCCCC(=O)NN=CC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Hydrazide Derivatives
Compound Name Acyl Group Aromatic/Substituent Groups Configuration Key Structural Notes
N'-(2-Pyridinylmethylene)nonanohydrazide Nonanoyl (C9) 2-Pyridinylmethylene E-configuration (assumed) Flexible aliphatic chain
N-(4-Methoxybenzylidene)-N'-(2-pyridyl)hydrazine Benzylidene (C6H5) 4-Methoxybenzylidene, 2-pyridyl E-configuration Methoxy group enhances electron density
N'-(Di-2-pyridylmethylene)benzohydrazide Benzoyl (C6H5) Two 2-pyridinylmethylene groups Planar arrangement Forms R22(6) hydrogen-bonded rings
4-Hydroxy-2-(2-pyridinylmethylene)hydrazide Hydroxy-substituted 2-Pyridinylmethylene Not specified Exhibits photosalient behavior

Key Observations :

  • Acyl Group Impact: The nonanoyl chain in the target compound increases hydrophobicity compared to benzoyl or methoxybenzylidene derivatives, which may enhance bioavailability but reduce crystallinity .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) stabilize the hydrazone linkage, whereas electron-withdrawing groups (e.g., nitro in ) may alter reactivity.
  • Supramolecular Interactions : Compounds like N'-(Di-2-pyridylmethylene)benzohydrazide form stable hydrogen-bonded networks (C–H⋯N), influencing their solid-state properties and stability .

Key Observations :

  • Solvent Systems: Ethanol and DMSO are common solvents, with acid catalysis (e.g., HCl in ) accelerating imine formation.
  • Reaction Time : Reflux durations vary (2–5 hours), with longer times often required for sterically hindered substrates .
  • Yield Factors : The presence of electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) typically improves yields due to enhanced nucleophilicity .

Key Observations :

  • Antiparasitic Activity : The 5-arylisoxazole derivatives in show moderate activity against Leishmania, with selectivity indices influenced by the hydrazide substituents.
  • Metal Complexes : Lanthanide complexes (e.g., with Eu³⁺ or Tb³⁺) exhibit enhanced luminescence and antimicrobial activity compared to free ligands .
  • Cytotoxicity: Mammalian cell toxicity (CC50) is a critical factor; bulky substituents (e.g., nonanoyl) may reduce off-target effects .

Physical and Supramolecular Properties

  • Thermal Stability : Aromatic hydrazides (e.g., benzoyl derivatives) generally exhibit higher melting points (>200°C) than aliphatic analogs due to π-stacking interactions .
  • Crystallinity: Hydrogen-bonding motifs (e.g., R22(6) rings in ) enhance crystallinity, whereas flexible chains (e.g., nonanoyl) may result in amorphous solids.

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